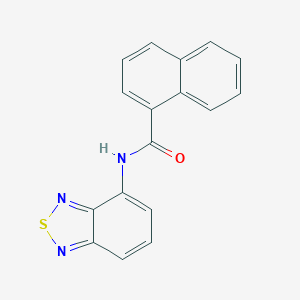
N-(2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide: is a compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their strong electron-withdrawing properties, making them valuable in various fields such as organic electronics, photoluminescent materials, and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide typically involves the reaction of 2,1,3-benzothiadiazole with 1-naphthylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiadiazole derivatives.
Applications De Recherche Scientifique
Chemistry: N-(2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide is used in the synthesis of photoluminescent materials and organic light-emitting diodes (OLEDs). Its strong electron-withdrawing properties enhance the electronic characteristics of these materials .
Biology: In biological research, this compound is used as a fluorescent probe for imaging and tracking biological processes. Its fluorescence properties make it suitable for use in various bioimaging techniques .
Medicine: Its unique structure allows for the design of molecules with high specificity and efficacy .
Industry: In the industrial sector, this compound is used in the production of advanced materials for electronics and optoelectronics. Its stability and electronic properties make it a valuable component in the manufacturing of high-performance devices .
Mécanisme D'action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s electron-withdrawing properties allow it to modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
2,1,3-Benzothiadiazole: A parent compound with similar electronic properties.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative used in the synthesis of larger molecules and conductive polymers.
N,N′-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine: A compound with similar photophysical properties.
Uniqueness: N-(2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide stands out due to its unique combination of a benzothiadiazole core and a naphthamide group. This structure imparts distinct electronic and photophysical properties, making it suitable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C17H11N3OS |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
N-(2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H11N3OS/c21-17(13-8-3-6-11-5-1-2-7-12(11)13)18-14-9-4-10-15-16(14)20-22-19-15/h1-10H,(H,18,21) |
Clé InChI |
ZEKIPQBTLDJPRE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC4=NSN=C43 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC4=NSN=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244195.png)
![5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B244196.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B244198.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-bromobenzamide](/img/structure/B244200.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,5-dichlorobenzamide](/img/structure/B244201.png)
![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B244204.png)
![N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244205.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B244207.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B244208.png)
![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-3-isopropoxybenzamide](/img/structure/B244209.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B244210.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B244211.png)
![N-[2-chloro-5-(propionylamino)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B244212.png)
![2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B244214.png)
